Nickel acetate tetrahydrate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

6018-89-9 |

|---|---|

分子式 |

C2H6NiO3 |

分子量 |

136.76 g/mol |

IUPAC名 |

acetic acid;nickel;hydrate |

InChI |

InChI=1S/C2H4O2.Ni.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |

InChIキー |

GRNFHGJTPWYDPE-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Ni+2] |

正規SMILES |

CC(=O)O.O.[Ni] |

他のCAS番号 |

6018-89-9 |

ピクトグラム |

Irritant; Health Hazard |

同義語 |

(CH3COO)2Ni.4H2O |

製品の起源 |

United States |

Foundational & Exploratory

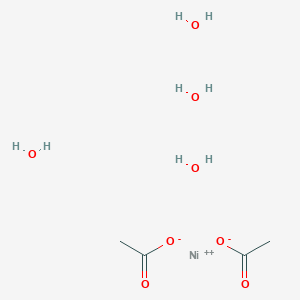

Nickel acetate tetrahydrate chemical formula and structure

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of nickel acetate (B1210297) tetrahydrate, a moderately water-soluble crystalline nickel source. It details the compound's chemical formula, structure, and key physicochemical properties. Furthermore, this document outlines detailed experimental protocols for its synthesis and characterization, making it a valuable resource for laboratory and development settings.

Chemical Formula and Structure

Nickel(II) acetate tetrahydrate is a coordination compound with the chemical formula Ni(CH₃COO)₂·4H₂O .[1][2] Its systematic IUPAC name is nickel(2+) diacetate tetrahydrate.[3] The structure has been elucidated through single-crystal X-ray diffraction studies.[4][5]

The crystal structure is monoclinic, with the space group P2₁/c.[4][5][6] In this arrangement, the central nickel(II) ion is octahedrally coordinated.[4][5] Four coordination sites are occupied by water molecules, and the remaining two are occupied by oxygen atoms from the two monodentate acetate ligands.[4][5] The resulting complex, trans-[Ni(H₂O)₄(CH₃COO)₂], forms a three-dimensional network stabilized by extensive intermolecular and intramolecular hydrogen bonds.[5][7]

Physicochemical Properties

Nickel acetate tetrahydrate presents as green prismatic crystals or a green powder with a faint odor of acetic acid.[1][2][8] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | Ni(CH₃COO)₂·4H₂O or C₄H₁₄NiO₈ | [3][9][10] |

| CAS Number | 6018-89-9 | [3][4][11] |

| Molecular Weight | 248.84 g/mol | [3][9][11] |

| Appearance | Green crystalline solid | [2][8] |

| Odor | Slight acetic acid odor | [4][8] |

| Density | 1.744 g/cm³ | [4][8] |

| Solubility in Water | 17 g/100 mL (at 20°C) | [2][8] |

| Solubility (Other) | Sparingly soluble in alcohol | [8] |

| Decomposition Point | Decomposes upon heating; loses water above 120°C | [8][12] |

| Crystal System | Monoclinic | [4][5][6] |

| Space Group | P2₁/c | [4][5][6] |

| Unit Cell Parameters | a=4.764 Å, b=11.771 Å, c=8.425 Å, β=93.6° | [4][5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for reproducible research.

Protocol 1: Synthesis from Nickel Carbonate

This method is adapted from common laboratory and industrial preparations.[1][4][8]

-

Reaction: To a suitable reaction vessel, add a 15% (w/w) aqueous solution of acetic acid. While stirring, slowly add basic nickel carbonate (NiCO₃) in stoichiometric amounts. The reaction is characterized by the evolution of CO₂ gas.

-

Completion & Filtration: Continue stirring until the gas evolution ceases, indicating the completion of the reaction. Filter the resulting nickel acetate solution to remove any unreacted nickel carbonate or other solid impurities. The filtrate should have a pH of approximately 4.2.[1]

-

Concentration: Gently heat the solution to concentrate it. For industrial scales, the solution is often concentrated until it reaches a specific gravity of around 1.15.[1]

-

Crystallization: Transfer the hot, concentrated solution to a crystallization tank. Initiate stirring and add a small amount of concentrated acetic acid.[1] Cool the solution slowly and controllably. A typical cooling profile involves reducing the temperature to 23°C at a rate of 5.5°C per hour and holding it at that temperature for 12 hours to maximize crystal growth.[1]

-

Isolation & Drying: Separate the resulting green crystals from the mother liquor via centrifugation or vacuum filtration. The crystals are then dried to yield the final this compound product.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C4H14NiO8 | CID 62601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nickel(II) acetate - Wikipedia [en.wikipedia.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and Crystal Structure this compound | Scientific.Net [scientific.net]

- 8. Nickel(II) acetate tetrahydrate | 6018-89-9 [chemicalbook.com]

- 9. 乙酸镍(II) 四水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. lookchem.com [lookchem.com]

- 12. researchgate.net [researchgate.net]

Solubility of Nickel Acetate Tetrahydrate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of nickel acetate (B1210297) tetrahydrate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling existing qualitative information, detailing robust experimental protocols for determining solubility, and outlining the key factors that influence the dissolution of this compound.

Introduction

Nickel(II) acetate tetrahydrate, Ni(CH₃COO)₂·4H₂O, is a green crystalline solid with a slight acetic acid odor.[1][2] It finds applications in various fields, including as a catalyst, a mordant in textiles, in electroplating, and as a precursor for the synthesis of other nickel compounds.[1][2][3] For many of these applications, particularly in catalysis, materials science, and drug development, understanding its solubility in non-aqueous media is crucial. This guide aims to provide a thorough understanding of this property.

Qualitative Solubility Data

The solubility of nickel acetate tetrahydrate in organic solvents is not extensively documented with precise quantitative values in readily available chemical literature. However, a compilation of qualitative descriptions from various sources is presented in Table 1. It is important to note the inconsistencies and occasional contradictions in the reported data, highlighting the need for empirical determination for specific applications.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility Description | Source(s) |

| Methanol (B129727) | Soluble | [4][5] |

| Ethanol (B145695) | Soluble, Sparingly Soluble, Insoluble | [1][2][3][4][6] |

| Alcohol (general) | Soluble, Sparingly Soluble | [1][2][3] |

| Diethyl Ether | Insoluble | [4] |

| n-Octanol | Insoluble | |

| Toluene | Insoluble | [4] |

Note: The conflicting reports on ethanol solubility underscore the importance of experimental verification.

Factors Influencing Solubility

The dissolution of an ionic compound like this compound in an organic solvent is a complex process governed by several interrelated factors. A fundamental principle is that "like dissolves like," meaning polar solvents are more likely to dissolve polar or ionic compounds, while nonpolar solvents favor nonpolar solutes. The key factors are visualized in the diagram below.

Caption: Key factors influencing the solubility of ionic salts.

Experimental Protocols for Solubility Determination

Given the lack of definitive quantitative data, researchers often need to determine the solubility of this compound in their specific solvent systems experimentally. The following are detailed methodologies for two common and effective techniques.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It relies on the precise measurement of the mass of the solute dissolved in a known mass or volume of the solvent at a specific temperature.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a flask in a thermostatic bath).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) for a sufficient period to ensure that equilibrium is reached and the solution is saturated. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid temperature changes that could affect solubility.

-

Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker). The solvent is then carefully evaporated under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the decomposition temperature of the solute, or in a vacuum oven).

-

Drying and Weighing: After the solvent has been completely removed, the container with the solid residue is dried to a constant weight in an oven at an appropriate temperature. The container is then cooled in a desiccator to prevent moisture absorption and weighed accurately.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per unit volume or mass of the solvent.

UV-Visible Spectrophotometry Method

For colored compounds like this compound, which forms a green solution, UV-Visible spectrophotometry can be a rapid and sensitive method for determining solubility. This technique relies on the direct relationship between the absorbance of light by a solution and the concentration of the solute (Beer-Lambert Law).

Methodology:

-

Preparation of a Calibration Curve:

-

A series of standard solutions of this compound of known concentrations in the organic solvent of interest are prepared.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer. The solvent itself is used as a blank.

-

A calibration curve is constructed by plotting the absorbance versus the concentration of the standard solutions. A linear relationship should be observed.

-

-

Saturation and Equilibration: A saturated solution of this compound in the organic solvent is prepared as described in the gravimetric method (steps 1 and 2).

-

Sampling and Dilution: A small, known volume of the clear, saturated supernatant is carefully withdrawn. This sample is then diluted with a known volume of the pure solvent to bring its concentration within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at the same λmax used for the calibration curve.

-

Concentration Determination: The concentration of the diluted sample is determined from the calibration curve.

-

Calculation: The solubility of the this compound in the original saturated solution is calculated by taking into account the dilution factor.

The general workflow for both experimental methods is illustrated in the following diagram.

Caption: General workflow for determining solubility.

Conclusion

While qualitative data suggests that this compound is soluble in polar protic solvents like methanol and to some extent in ethanol, and insoluble in nonpolar solvents such as diethyl ether and toluene, there is a clear lack of precise quantitative solubility data in the scientific literature. This guide provides researchers with the available qualitative information and, more importantly, detailed experimental protocols for the accurate determination of this crucial physicochemical property. The choice of method will depend on the available equipment and the specific requirements of the research. For accurate and reliable results, it is highly recommended to perform these experimental determinations under well-controlled laboratory conditions.

References

An In-depth Technical Guide to the Synthesis and Preparation of Nickel Acetate Tetrahydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and crystallization of nickel acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O), a compound of significant interest in various chemical and pharmaceutical applications. This document details the fundamental chemical principles, experimental protocols, and key data associated with its preparation.

Introduction

Nickel(II) acetate tetrahydrate is a green, crystalline solid that serves as a vital precursor and catalyst in numerous chemical syntheses.[1] Its applications range from electroplating and mordant dyeing to the formation of nickel-based catalysts and advanced materials. A thorough understanding of its synthesis and crystallization is paramount for ensuring high purity and desired crystal morphology for specialized applications, including in the development of pharmaceutical intermediates.

Chemical Synthesis Routes

The preparation of nickel acetate tetrahydrate primarily involves the reaction of a nickel precursor with acetic acid. The most common methods utilize nickel(II) carbonate, nickel(II) hydroxide, or nickel(II) oxide as the starting material. The choice of precursor can influence reaction conditions, reaction rate, and the purity of the final product.

The fundamental chemical reactions are as follows:

-

From Nickel(II) Carbonate: NiCO₃ + 2CH₃COOH + 3H₂O → Ni(CH₃COO)₂·4H₂O + CO₂[2]

-

From Nickel(II) Hydroxide: Ni(OH)₂ + 2CH₃COOH + 2H₂O → Ni(CH₃COO)₂·4H₂O[1]

-

From Nickel(II) Oxide: NiO + 2CH₃COOH + 3H₂O → Ni(CH₃COO)₂·4H₂O

The following diagram illustrates the general synthesis pathway from these common precursors.

Quantitative Data

The physical and chemical properties of this compound are crucial for its application and for designing synthesis and crystallization protocols. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Formula | Ni(CH₃COO)₂·4H₂O | [1] |

| Molecular Weight | 248.84 g/mol | [1] |

| Appearance | Green crystalline solid | [3] |

| Density | 1.744 g/cm³ | [4] |

| Solubility in Water | ||

| at 20 °C | 18.2 g / 100 g H₂O | |

| at 25 °C | ~25.1 g / 100 g H₂O | |

| at 30 °C | 41.6 g / 100 g H₂O | |

| Purity (Commercial Grades) | 98%, ≥99.0%, 99.9% | |

| Reported Synthesis Yield | 56% (in the presence of 4-amino-2-methylquinoline) | [5] |

Note on Yield: The reported yield of 56% was achieved under specific laboratory conditions and may not be representative of all synthesis methods.[5] Generally, the yield is highly dependent on the specific protocol, including reaction completeness, purification steps, and prevention of product loss during transfers.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound crystals.

Laboratory-Scale Synthesis from Nickel(II) Carbonate

This protocol outlines a common laboratory procedure for the synthesis of this compound.

Materials:

-

Nickel(II) carbonate (NiCO₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Beakers

-

Stirring hotplate

-

Stir bar

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

-

Crystallization dish

Procedure:

-

Reaction: In a well-ventilated fume hood, slowly add a stoichiometric amount of nickel(II) carbonate to a beaker containing a slight excess of dilute acetic acid (e.g., 20-30% in deionized water) while stirring continuously. The addition should be gradual to control the effervescence of carbon dioxide.

-

Heating and Dissolution: Gently heat the mixture on a stirring hotplate to facilitate the reaction and ensure complete dissolution of the nickel carbonate. The solution will turn a characteristic green color.

-

Filtration: If any unreacted starting material or insoluble impurities are present, filter the warm solution by gravity or vacuum filtration.

-

Concentration: Gently heat the clear green filtrate to evaporate some of the water and concentrate the solution. Avoid boiling, as this can lead to the formation of basic nickel acetates.

-

Crystallization: Transfer the concentrated solution to a crystallization dish, cover it with a watch glass, and allow it to cool slowly to room temperature. For larger crystals, slower cooling is preferred. The cooling process can be further slowed by placing the dish in an insulated container.

-

Isolation and Drying: Once a significant amount of crystals has formed, isolate them by vacuum filtration. Wash the crystals with a small amount of cold deionized water or ethanol (B145695) to remove any residual acetic acid. Allow the crystals to air-dry or dry them in a desiccator.

Industrial-Scale Crystallization Protocol

This protocol is adapted from an industrial method for producing coarse nickel acetate crystals.[6]

Procedure:

-

Solution Preparation: A nickel acetate solution is prepared by reacting basic nickel carbonate with a 15-20% acetic acid solution to achieve a pH of 3.8-4.2.[1]

-

Evaporation and Concentration: The nickel acetate solution is concentrated by evaporation until it reaches a specific gravity of approximately 1.13-1.17.

-

pH Adjustment: The concentrated solution is transferred to a crystallizer tank, and glacial acetic acid is added to adjust the pH to 3.4-3.6. The solution is then heated to 80-90°C and held at this temperature for about 50 minutes until the solution is clear.

-

Controlled Cooling Crystallization: The solution is slowly cooled from 80-90°C to 22-24°C over a period of 10-12 hours. It is then maintained at this lower temperature for another 10-12 hours to promote crystal growth.

-

Centrifugation and Drying: The resulting crystal slurry is separated by centrifugation, and the crystals are dried. This method is reported to produce crystals with a particle length of 0.5-1.5 mm.[6]

Purification by Recrystallization

Recrystallization is a standard technique to purify the synthesized this compound.

Materials:

-

Crude this compound crystals

-

Dilute acetic acid solution (e.g., 10-20%)

-

Erlenmeyer flask

-

Hotplate

-

Filtration apparatus

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound crystals in a minimum amount of hot, dilute acetic acid. The use of dilute acetic acid helps to prevent the hydrolysis of the nickel acetate at elevated temperatures.

-

Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

-

Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The rate of cooling will influence the size of the resulting crystals.

-

Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol or a cold, dilute acetic acid solution.

-

Drying: Dry the purified crystals in a desiccator or at a low temperature in a vacuum oven.

Experimental Workflow Visualization

The following diagram provides a visual representation of the overall workflow for the synthesis and preparation of this compound crystals.

Conclusion

The synthesis and preparation of high-purity this compound crystals are achievable through well-defined chemical routes and controlled crystallization processes. The choice of nickel precursor and the careful control of reaction and crystallization parameters, such as temperature, pH, and cooling rate, are critical for obtaining a high-quality product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the chemical and pharmaceutical industries to produce this compound tailored to their specific needs.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Nickel Acetate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the crystal structure analysis of nickel acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O), a compound of interest in various chemical and pharmaceutical applications. Through a detailed examination of its crystallographic parameters, molecular geometry, and the experimental protocols for its characterization, this guide offers valuable insights for researchers working with this and structurally related compounds.

Crystallographic Data Summary

The crystal structure of nickel acetate tetrahydrate has been elucidated primarily through single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1][2][3] This arrangement indicates a centrosymmetric crystal structure. The unit cell contains two molecules of this compound.[1]

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [1][2][3] |

| Space Group | P2₁/c | [1][2][3] |

| a (Å) | 4.764 - 4.8319 | [1][2] |

| b (Å) | 11.771 - 11.900 | [1][2] |

| c (Å) | 8.425 - 8.5531 | [1][2] |

| β (°) | 93.6 | [1] |

| V (ų) | 490.64 | [2] |

| Z | 2 | [1][2] |

| Density (calculated) (g/cm³) | 1.685 | [2] |

| R-factor | 0.068 - 0.0756 | [1][2] |

Molecular Structure and Coordination Environment

The central nickel(II) ion in this compound exhibits a slightly distorted octahedral coordination geometry.[1][4][5] It is coordinated by four water molecules and two acetate ligands.[4][5] The acetate ions act as monodentate ligands, with only one of the carboxylate oxygen atoms coordinating to the nickel center.[1] The coordination sphere is completed by the oxygen atoms of the four water molecules. This arrangement results in a three-dimensional network structure held together by extensive hydrogen bonding.[1][2][3]

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) | Reference |

| Ni-O(acetate) | 2.081 | [1] |

| Ni-O(water 1) | 2.048 | [1] |

| Ni-O(water 2) | 2.067 | [1] |

| O(1)-Ni-O(3) | 89.8 | [1] |

| O(1)-Ni-O(4) | 90.8 | [1] |

| O(3)-Ni-O(4) | 91.6 | [1] |

| O(1)-C(1)-O(2) | 122.5 | [1] |

Experimental Protocols

Crystal Synthesis

Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation of a solution at room temperature.[3] A typical procedure involves:

-

Dissolving this compound in a suitable solvent, such as 95% ethanol.[3]

-

The solution can be prepared by reacting nickel(II) carbonate with acetic acid.[4]

-

The mixture may be stirred and refluxed to ensure complete dissolution and reaction.[3]

-

After cooling and filtration, the filtrate is allowed to stand for slow evaporation.[3]

-

Mint-green crystals of the tetrahydrate will form over time.[4]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation).[1] The diffraction data, comprising the intensities and positions of the diffracted beams, are collected over a range of crystal orientations. A CCD area detector is commonly used for this purpose.[3]

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares calculations to obtain the final atomic coordinates, bond lengths, and angles.[1]

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal decomposition of the compound.

-

A sample of this compound is placed in a crucible within a thermogravimetric analyzer.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., air or an inert gas like helium).[6][7][8][9]

-

The weight loss of the sample is recorded as a function of temperature, revealing dehydration and decomposition steps.[6][7][8][9] The dehydration of the parent salt typically occurs between 118 and 160 °C.[6][9]

-

The complete decomposition in air, yielding a mixture of nickel and nickel oxide, occurs at around 500 °C.[6][8]

Spectroscopic Analysis

Infrared (IR) and UV-Vis spectroscopy provide further characterization of the compound.

-

FTIR Spectroscopy: A sample is prepared, typically as a KBr pellet, and the IR spectrum is recorded to identify the characteristic vibrational modes of the acetate and water ligands.

-

UV-Vis Spectroscopy: The electronic absorption spectrum is recorded to study the d-d electronic transitions of the Ni(II) ion, which are characteristic of its octahedral coordination environment.[10]

Visualizations

Caption: Experimental workflow for the synthesis and structural analysis of this compound.

Caption: Coordination environment of the Ni(II) ion in this compound.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. Preparation and Crystal Structure this compound | Scientific.Net [scientific.net]

- 4. Nickel(II) acetate - Wikipedia [en.wikipedia.org]

- 5. Nickel(II) acetate tetrahydrate, 98.0+%, 6018-89-9 [chemkits.eu]

- 6. akjournals.com [akjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Decomposition of Nickel Acetate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal decomposition behavior of nickel acetate (B1210297) tetrahydrate, Ni(CH₃COO)₂·4H₂O. Understanding the thermal properties of this compound is crucial for its application in various fields, including the synthesis of nickel-based catalysts, nanomaterials, and as a precursor in pharmaceutical and chemical manufacturing. This document details the decomposition pathways, intermediate and final products, and provides standardized protocols for the analytical techniques used in its characterization.

Thermal Decomposition Behavior

The thermal decomposition of nickel acetate tetrahydrate is a multi-step process that is highly dependent on the surrounding atmosphere and the heating rate. The process generally involves dehydration, followed by the decomposition of the anhydrous salt into various nickel compounds.

Decomposition in an Inert Atmosphere (e.g., Helium, Nitrogen)

In an inert atmosphere, the decomposition proceeds through several distinct stages, leading to the formation of metallic nickel or a mixture of nickel and nickel oxide.

Table 1: Thermal Decomposition Stages of this compound in an Inert Atmosphere

| Stage | Temperature Range (°C) | Mass Loss (%) | Solid Products | Gaseous Products |

| 1. Dehydration | ~80 - 160 | ~29 | Anhydrous Nickel Acetate (Ni(CH₃COO)₂) | Water (H₂O) |

| 2. Formation of Basic Acetate | Concurrently with dehydration | - | Basic Nickel Acetate (e.g., 0.86Ni(CH₃COO)₂·0.14Ni(OH)₂)[1][2] | Acetic Acid (CH₃COOH)[1] |

| 3. Decomposition of Anhydrous/Basic Acetate | ~250 - 400 | Varies | Nickel Carbide (Ni₃C), Nickel Oxide (NiO), Metallic Nickel (Ni)[3] | Acetone (CH₃COCH₃), Carbon Dioxide (CO₂), Carbon Monoxide (CO), Methane (CH₄), Ketene (CH₂CO)[1][4] |

| 4. Final Product Formation | > 400 | - | Metallic Nickel (Ni) and/or Nickel Oxide (NiO) | - |

Decomposition in an Oxidizing Atmosphere (e.g., Air)

In the presence of oxygen, the decomposition pathway is altered, primarily leading to the formation of nickel oxide as the final product.

Table 2: Thermal Decomposition Stages of this compound in an Oxidizing Atmosphere (Air)

| Stage | Temperature Range (°C) | Mass Loss (%) | Solid Products | Gaseous Products |

| 1. Dehydration | ~100 - 160 | ~29 | Anhydrous Nickel Acetate (Ni(CH₃COO)₂) | Water (H₂O) |

| 2. Melting and Initial Decomposition | ~310 - 330 | Varies | Molten Anhydrous Acetate, Nickel Carbonate (NiCO₃)[5] | Acetic Acid (CH₃COOH), Acetone (CH₃COCH₃)[5] |

| 3. Carbonate Decomposition | ~365 | Varies | Nickel Oxide (NiO)[5] | Carbon Dioxide (CO₂), Carbon Monoxide (CO)[5] |

| 4. Final Product Formation | > 370 | - | Nickel Oxide (NiO), potentially with traces of metallic Nickel (Ni)[5] | Methane (CH₄), Isobutylene ((CH₃)₂C=CH₂)[5] |

Experimental Protocols

The following sections provide detailed methodologies for the key analytical techniques used to study the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

These techniques are fundamental for determining the temperature ranges of decomposition, mass loss at each stage, and the associated thermal events (endothermic or exothermic).

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A simultaneous TGA/DTA-DSC instrument.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound powder into an alumina (B75360) or platinum crucible.

-

Ensure the sample is evenly distributed at the bottom of the crucible.

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible (of the same material) into the instrument.

-

Select the desired atmosphere (e.g., high purity nitrogen for inert conditions or dry air for oxidizing conditions).

-

Set the gas flow rate to a constant value, typically between 20-100 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample from the starting temperature to a final temperature of at least 600 °C to ensure complete decomposition.

-

A linear heating rate of 10 °C/min is standard, although different heating rates (e.g., 5, 15, or 20 °C/min) can be used to study the kinetics of decomposition.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature (TGA curve).

-

Record the temperature difference between the sample and reference (DTA curve) or the heat flow to the sample (DSC curve).

-

Determine the onset and peak temperatures for each decomposition step from the derivative of the TGA curve (DTG) and the peaks in the DTA/DSC curves.

-

Calculate the percentage mass loss for each step from the TGA curve.

-

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the solid residues at different stages of decomposition.

Objective: To identify the crystalline solid intermediates and final products of the thermal decomposition.

Instrumentation: A powder X-ray diffractometer with a high-temperature attachment.

Methodology:

-

Sample Preparation:

-

Prepare samples by heating this compound to specific temperatures corresponding to the end of each decomposition stage observed in the TGA analysis.

-

Hold the sample at the desired temperature for a sufficient time to ensure the transformation is complete.

-

Rapidly cool the samples to room temperature to preserve the high-temperature phases.

-

Gently grind the resulting solid into a fine powder.

-

-

In-situ XRD (optional, if equipment is available):

-

Place the this compound sample on the high-temperature stage of the diffractometer.

-

Record XRD patterns at various temperatures as the sample is heated, following the same temperature program as in the TGA experiment.

-

-

Ex-situ XRD Analysis:

-

Mount the powdered sample on a sample holder.

-

Set the diffractometer to a standard scanning range for inorganic compounds (e.g., 10-80° 2θ).

-

Use a common X-ray source, such as Cu Kα radiation (λ = 1.5406 Å).

-

Set the step size and scan speed to obtain a high-quality diffraction pattern.

-

-

Data Analysis:

-

Compare the obtained XRD patterns with standard diffraction patterns from databases (e.g., the ICDD PDF database) to identify the crystalline phases present.

-

Infrared Spectroscopy (IR)

IR spectroscopy is employed to identify the functional groups present in the solid and gaseous decomposition products.

Objective: To characterize the chemical bonds in the solid intermediates and identify gaseous products.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, potentially coupled with a gas cell and a heated transfer line for evolved gas analysis.

Methodology for Solid Samples (KBr Pellet Method):

-

Sample Preparation:

-

Prepare solid residues as described for XRD analysis.

-

Thoroughly mix a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.

-

Methodology for Evolved Gas Analysis (EGA-FTIR):

-

Instrument Setup:

-

Couple the outlet of the TGA instrument to the gas cell of the FTIR spectrometer using a heated transfer line to prevent condensation of the evolved gases.

-

-

Spectral Acquisition:

-

Simultaneously with the TGA experiment, continuously acquire IR spectra of the gas stream flowing from the TGA.

-

Identify the gaseous products by comparing their characteristic absorption bands with reference spectra.

-

Visualizations

Logical Relationship of Thermal Decomposition

The following diagram illustrates the key pathways in the thermal decomposition of this compound.

Caption: Thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

The diagram below outlines a typical experimental workflow for the comprehensive thermal analysis of a hydrated salt.

Caption: Experimental workflow for thermal analysis of hydrated salts.

References

The Versatility of Nickel Acetate Tetrahydrate: A Technical Guide to the Synthesis of Advanced Nickel Compounds

For Researchers, Scientists, and Drug Development Professionals

Nickel acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O) serves as a crucial and versatile precursor in the synthesis of a wide array of nickel-based compounds, ranging from simple oxides to complex nanostructures. Its solubility in water and alcohols, coupled with its predictable decomposition behavior, makes it an ideal starting material for various synthetic methodologies. This technical guide provides an in-depth overview of the core synthesis routes employing nickel acetate tetrahydrate, with a focus on producing materials relevant to research, catalysis, and the biomedical field. Detailed experimental protocols, quantitative data summaries, and visual representations of synthetic workflows and biological signaling pathways are presented to facilitate both fundamental understanding and practical application.

Thermal Decomposition: A Direct Route to Nickel Oxides

The thermal decomposition of this compound is a straightforward method for producing nickel oxide (NiO) and metallic nickel. The process involves a series of well-defined steps, including dehydration, decomposition of the anhydrous acetate, and the formation of the final product. The composition of the final product can be influenced by the atmosphere under which the decomposition is carried out.

Quantitative Data: Thermal Decomposition Profile

The following table summarizes the key stages of the thermal decomposition of this compound in an air atmosphere, based on thermogravimetric analysis (TGA) data.

| Temperature Range (°C) | Process | Gaseous Products Evolved | Solid Intermediate/Product |

| ~120 - 160 | Dehydration | Water (H₂O), Acetic Acid (CH₃COOH)[1] | Anhydrous Nickel Acetate (Ni(CH₃COO)₂) |

| ~310 | Melting of Anhydrous Salt | - | Molten Ni(CH₃COO)₂ |

| ~330 | Decomposition | Acetone (CH₃COCH₃)[2] | Nickel Carbonate (NiCO₃)[2] |

| ~365 | Carbonate Decomposition | Carbon Monoxide (CO), Carbon Dioxide (CO₂)[2] | Nickel Oxide (NiO)[2] |

| > 373 | Further Decomposition | Methane (CH₄), Isobutylene ((CH₃)₂C=CH₂)[2] | Mixture of NiO and Metallic Nickel (Ni)[2] |

| > 500 | Complete Decomposition | - | Mixture of NiO and Ni[2] |

Experimental Protocol: Thermal Decomposition for NiO Synthesis

Objective: To synthesize nickel oxide nanoparticles via the thermal decomposition of this compound.

Materials:

-

This compound (Ni(CH₃COO)₂·4H₂O)

-

Ceramic crucible

-

Muffle furnace

Procedure:

-

Place a known quantity of this compound into a ceramic crucible.

-

Place the crucible in a muffle furnace.

-

Heat the furnace to 500°C in an air atmosphere.

-

Maintain the temperature for 3 hours to ensure complete decomposition.

-

Allow the furnace to cool down to room temperature naturally.

-

The resulting black powder is nickel oxide.

Visualization: Thermal Decomposition Pathway

References

The Core Reactions of Nickel Acetate Tetrahydrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactions involving nickel acetate (B1210297) tetrahydrate (Ni(CH₃COO)₂·4H₂O), a versatile precursor in various chemical syntheses. This document details key reactions such as thermal decomposition, hydrolysis, synthesis of nickel-based nanomaterials, catalytic applications in cross-coupling reactions, and its role in electroplating and ligand exchange reactions. The information is presented with a focus on experimental protocols and quantitative data to support advanced research and development.

Physicochemical Properties of Nickel Acetate Tetrahydrate

Nickel (II) acetate tetrahydrate is a green crystalline solid with a slight acetic acid odor. It is soluble in water and ethanol.[1][2] The central nickel atom in the tetrahydrate form adopts an octahedral structure, coordinated by four water molecules and two acetate ligands.[3]

| Property | Value |

| Chemical Formula | Ni(CH₃COO)₂·4H₂O |

| Molar Mass | 248.84 g/mol |

| Appearance | Green prismatic crystals[1] |

| Density | 1.744 g/cm³[4] |

| Solubility in Water | Soluble[1] |

| Melting Point | Decomposes upon heating[3] |

Synthesis of this compound

This compound can be synthesized through the reaction of nickel carbonate with acetic acid.[3]

Experimental Protocol: Synthesis from Nickel Carbonate

-

Reaction Setup: In a well-ventilated fume hood, add a stoichiometric amount of nickel(II) carbonate (NiCO₃) to a solution of acetic acid (CH₃COOH) with stirring. The reaction is as follows: NiCO₃ + 2CH₃COOH + 3H₂O → Ni(CH₃COO)₂·4H₂O + CO₂[3]

-

Reaction Execution: The nickel carbonate is added portion-wise to control the effervescence of carbon dioxide.

-

Crystallization: Once the reaction is complete, the resulting green solution is filtered to remove any unreacted solids. The filtrate is then concentrated by gentle heating to encourage crystallization upon cooling.

-

Isolation: The formed crystals are isolated by filtration, washed with a small amount of cold water, and then air-dried or dried under vacuum.[5]

Thermal Decomposition

The thermal decomposition of this compound is a multi-step process that is highly dependent on the atmosphere (e.g., inert or air).[6][7] In an inert atmosphere, the decomposition ultimately yields a mixture of nickel (Ni) and nickel oxide (NiO), whereas in air, NiO is the primary final product.[6][8]

Decomposition Pathway in an Inert Atmosphere (Helium)

The decomposition proceeds through several stages, including dehydration, formation of a basic nickel acetate intermediate, and subsequent breakdown into gaseous products and solid residues.[1][7]

| Temperature (°C) | Process | Solid Product(s) | Gaseous Products |

| ~120-160 | Dehydration and partial hydrolysis | Basic Nickel Acetate (e.g., 0.86Ni(CH₃COO)₂·0.14Ni(OH)₂)[1][7] | H₂O, Acetic Acid, Ketene, Ethanol, Formic Acid[1] |

| ~280-500 | Decomposition of basic acetate | NiO, Ni, Carbonaceous species[1][7] | CO₂, Acetone, Acetic Acid, CO, H₂, CH₄, Ethylene[1] |

| >500 | Final solid product | Ni and NiO mixture[6] |

Quantitative Yields of Gaseous Products (in Helium):

| Gaseous Product | Relative Yield (%) |

| CO₂ | > CH₃COCH₃ |

| CH₃COCH₃ | > CH₃COOH |

| CH₃COOH | > CO |

| CO | > CH₂CO |

Note: The yields are presented in a qualitative order of abundance based on available data.[9]

Synthesis of Nickel-Based Nanomaterials

This compound is a common precursor for the synthesis of various nickel-containing nanomaterials, most notably nickel oxide (NiO) nanoparticles. Different synthetic routes, such as sol-gel, chemical precipitation, and hydrothermal methods, can be employed to control the size and morphology of the resulting nanoparticles.

Sol-Gel Synthesis of Nickel Oxide Nanoparticles

This method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which is then gelated to form a network structure. Subsequent drying and calcination yield the desired metal oxide.

-

Precursor Solution: Dissolve 0.1 M of this compound in 20 ml of ethylene (B1197577) glycol and stir for 15 minutes.[10]

-

Gel Formation: Slowly add an alkaline ascorbic acid solution dropwise over 30 minutes. A green precipitate of nickel hydroxide (B78521) will form.[10] The overall reaction to form the hydroxide is: Ni(CH₃COO)₂ + 2NaOH → Ni(OH)₂ + 2CH₃COONa[10]

-

Washing and Drying: The precipitate is washed with distilled water and then with alcohol. The washed precipitate is then dried in an oven at 250°C for 5 hours.[10]

-

Calcination: The dried nickel hydroxide is then calcined at a higher temperature (e.g., 550°C) to form nickel oxide nanoparticles.[11] The decomposition reaction is: Ni(OH)₂ → NiO + H₂O

Chemical Precipitation Synthesis of Nickel Oxide Nanoparticles

This is a straightforward method where a precipitating agent is added to a solution of the nickel salt to form an insoluble nickel compound, which is then thermally decomposed to NiO.

-

Precursor Solution: Prepare a 0.1 M solution of this compound in 100 ml of distilled water with vigorous stirring.[12]

-

Precipitation: Adjust the pH of the solution to between 8 and 12 by adding NaOH solution to form Ni(OH)₂ precipitates.[12]

-

Washing and Drying: The precipitate is collected, washed several times with distilled water and absolute ethanol, and then dried at 120°C for 12 hours.[12]

-

Calcination: The dried precipitate is calcined at 500°C for 1 hour to obtain nickel oxide.[12]

Hydrothermal Synthesis of Nickel Diselenide

This compound can also be used in the hydrothermal synthesis of other nickel-containing nanomaterials, such as nickel diselenide (NiSe₂).

-

Precursor Solutions:

-

Dissolve 0.1 mol of this compound in 30 ml of distilled water with magnetic stirring.[13]

-

Separately, mix 0.1 mol of selenium (Se) powder with a few drops of hydrazine (B178648) hydrate (B1144303) (as a reductant) and dissolve in 30 ml of water.[13]

-

-

Reaction Mixture: Mix the two solutions and add 0.1 M of sodium hydroxide dropwise.[13]

-

Hydrothermal Reaction: Transfer the final mixture to a Teflon-lined stainless-steel autoclave and heat at 200°C for 5 hours.[13]

-

Product Isolation: After cooling, the product is collected by centrifugation, washed, and dried.

Catalytic Applications: Suzuki-Miyaura Cross-Coupling

Nickel acetate is a precursor for catalytically active nickel species in various organic transformations, including the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between aryl halides and boronic acids.[14] The active Ni(0) catalyst is typically generated in situ from a Ni(II) precursor like nickel acetate.

Representative Experimental Protocol

-

Catalyst Precursor: Nickel(II) acetate tetrahydrate.

-

Ligand: A suitable phosphine (B1218219) ligand (e.g., triphenylphosphine, PPh₃) or an N-heterocyclic carbene (NHC) ligand is typically used.[15]

-

Base: A base such as potassium phosphate (B84403) (K₃PO₄) is required.[15]

-

Solvent: Anhydrous solvents like toluene (B28343) or THF are commonly used.[15]

-

Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), combine the aryl halide, arylboronic acid, base, ligand, and this compound in the solvent. A reducing agent may be added to facilitate the formation of the active Ni(0) species.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until completion, which is monitored by techniques like TLC or GC-MS.

-

Workup and Purification: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.[15]

Electroplating

Nickel acetate is used in electroplating baths, often in combination with other nickel salts like nickel chloride, and boric acid as a buffering agent.[1][16] Acetate-based baths are noted for their good buffering capacity, stability, and lower toxicity compared to some other plating baths.[1][17]

Technical Specifications for a Nickel Acetate Electroplating Bath

| Parameter | Recommended Range/Value |

| Nickel Acetate Concentration | 15 - 200 g/L[16][18] |

| Nickel Chloride Concentration | 0 - 45 g/L[1][16] |

| Boric Acid Concentration | 30 - 45 g/L[16][19] |

| pH | 3.0 - 5.0[13][19] |

| Temperature | 40 - 65 °C[19] |

| Cathode Current Density | 1 - 10 A/dm²[1] |

Experimental Protocol for Nickel Electroplating

-

Bath Preparation: Dissolve the specified amounts of this compound, nickel chloride (if used), and boric acid in deionized water. Adjust the pH to the desired value using dilute acetic acid or sodium hydroxide.[1]

-

Electrode Setup: Use a pure nickel anode and the object to be plated as the cathode. Ensure the surfaces of the object are thoroughly cleaned and degreased.

-

Plating Process: Immerse the electrodes in the plating bath and apply a direct current at the specified current density. The plating time will depend on the desired thickness of the nickel coating.

-

Post-treatment: After plating, the object is rinsed with deionized water and dried.

Ligand Exchange Reactions

The acetate ligands in nickel acetate are relatively labile and can be readily replaced by other ligands, such as phosphines, amines, or other chelating agents. This property is fundamental to its use as a catalyst precursor, where the acetate is displaced by a more strongly coordinating ligand that modulates the reactivity of the nickel center.

Example: Synthesis of a Nickel-Phosphine Complex

The reaction of a nickel(II) salt with two equivalents of a phosphine ligand typically yields a neutral complex of the type [NiX₂(PR₃)₂].[6]

-

Reaction Setup: Dissolve nickel(II) acetate tetrahydrate in a suitable solvent, such as ethanol.

-

Ligand Addition: Add a stoichiometric amount (typically 2 equivalents) of the desired phosphine ligand to the solution.

-

Reaction and Isolation: The reaction mixture is stirred, often at room temperature or with gentle heating. The resulting complex may precipitate from the solution and can be isolated by filtration, washed with a suitable solvent, and dried under vacuum.[6]

These ligand exchange reactions are often driven by the chelate effect when multidentate ligands are used, leading to the formation of thermodynamically stable complexes.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and may cause an allergic skin reaction. It is also a suspected carcinogen and may cause genetic defects.[14] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

This guide provides a foundational understanding of the key reactions of this compound, offering both theoretical insights and practical experimental details. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. krc.cecri.res.in [krc.cecri.res.in]

- 2. youtube.com [youtube.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. oaepublish.com [oaepublish.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. Metal coating line manufacturer--Hebei Ruisite Precision Technology Co., Ltd [electroplatingmachines.com]

- 12. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. groups.chem.cmu.edu [groups.chem.cmu.edu]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. data.epo.org [data.epo.org]

- 17. Nickel electroplating - Wikipedia [en.wikipedia.org]

- 18. chemistryjournal.net [chemistryjournal.net]

- 19. pubs.acs.org [pubs.acs.org]

Understanding the coordination chemistry of nickel acetate

An In-depth Technical Guide to the Coordination Chemistry of Nickel Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel(II) acetate is a versatile and cost-effective precursor in coordination chemistry, valued for its utility in synthesizing a vast array of complexes with diverse structural motifs and applications. This document provides a comprehensive technical overview of the coordination chemistry of nickel acetate, detailing its structure, synthesis, and the varied coordination modes of the acetate ligand. It includes in-depth discussions on the characterization of nickel(II) acetate complexes using modern analytical techniques such as X-ray crystallography, vibrational and electronic spectroscopy, and thermal analysis. Furthermore, this guide outlines key experimental protocols and highlights the significant applications of these compounds in catalysis, materials science, and the burgeoning field of bioinorganic chemistry, offering valuable insights for professionals in research and development.

The Core Compound: Nickel(II) Acetate

Nickel(II) acetate, with the general formula Ni(CH₃CO₂)₂·xH₂O, is a crucial starting material in nickel chemistry. The most common form is the tetrahydrate, Ni(CH₃CO₂)₂·4H₂O, a mint-green crystalline solid.[1][2] Its moderate water solubility and reactivity make it an excellent precursor for the synthesis of various nickel-containing compounds.[3][4]

Synthesis and Structure

The tetrahydrate is typically synthesized by reacting nickel(II) carbonate with acetic acid.[1][5]

NiCO₃ + 2CH₃CO₂H + 3H₂O → Ni(CH₃CO₂)₂·4H₂O + CO₂[5]

X-ray crystallography has revealed that in its tetrahydrate form, the nickel(II) ion adopts a distorted octahedral coordination geometry.[1][5][6] The central nickel atom is coordinated to four water molecules and two unidentate acetate ligands, arranged in a trans configuration.[1] The solid-state structure is stabilized by an extensive network of hydrogen bonds.[6]

Physicochemical Properties

Nickel(II) acetate's physical and chemical properties are fundamental to its application in synthesis. The compound is soluble in water and alcohols but insoluble in nonpolar solvents like diethyl ether.[1][3] Upon heating, it undergoes decomposition rather than melting.[4][7]

| Property | Value | References |

| Chemical Formula | C₄H₆NiO₄ (anhydrous) | [1] |

| Molar Mass | 248.84 g/mol (tetrahydrate) | [4][6] |

| Appearance | Mint-green crystalline solid | [1][8] |

| Density | 1.744 g/cm³ (tetrahydrate) | [1] |

| Crystal System | Monoclinic | [1][6] |

| Space Group | P2₁/c | [1][6] |

| Coordination Geometry | Octahedral | [1][2][5] |

Coordination Chemistry of the Acetate Ligand

The acetate ion (CH₃COO⁻) is a versatile ligand capable of coordinating to metal centers in several distinct modes, which influences the structure and reactivity of the resulting complex. This versatility is key to the diverse structures observed in nickel acetate chemistry.[9][10]

Coordination Modes

The carboxylate group of the acetate ligand can adopt various coordination geometries, including:

-

Monodentate: One oxygen atom binds to the nickel center. This is observed in nickel acetate tetrahydrate.[1]

-

Bidentate Chelating: Both oxygen atoms bind to the same nickel center, forming a four-membered ring.[10]

-

Bidentate Bridging: The acetate ligand bridges two different nickel centers. The most common bridging mode is the syn-syn η¹:η¹:μ₂ configuration.[11] More complex bridging modes, such as η¹:η³:μ₄, have also been identified in polynuclear nickel clusters.[11]

Caption: Common coordination modes of the acetate ligand with nickel centers.

Synthesis of Nickel(II) Acetate Coordination Complexes

Nickel(II) acetate is a preferred starting material for synthesizing new coordination complexes due to the acetate's ability to act as a good leaving group, readily replaced by stronger donor ligands.

General Synthetic Strategies

The synthesis of nickel(II) complexes from nickel acetate typically involves the reaction of the nickel salt with a desired ligand in a suitable solvent, such as ethanol (B145695) or methanol. The reaction can often be performed at room temperature or with gentle heating.[12] The choice of solvent is critical as it can influence the final structure, sometimes participating in coordination.

Example Experimental Protocol: Synthesis of a Ni(II)-Schiff Base Complex

This protocol is a representative example for the synthesis of a discrete nickel(II) coordination complex.

-

Ligand Preparation: A Schiff base ligand is synthesized by the condensation of an aldehyde (e.g., salicylaldehyde) with a primary amine. The product is purified by recrystallization.

-

Complexation Reaction: An ethanolic solution of the Schiff base ligand (1 mmol) is added dropwise to a stirred ethanolic solution of Nickel(II) acetate tetrahydrate (1 mmol).

-

Reaction Conditions: The resulting mixture is refluxed for several hours. The formation of the complex is often indicated by a color change and the precipitation of a solid.

-

Isolation and Purification: After cooling, the solid product is collected by filtration, washed with cold ethanol and diethyl ether to remove unreacted starting materials, and dried under vacuum.

-

Crystallization: Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of a solution of the complex in a suitable solvent like DMF or a solvent mixture.[12]

Structural and Spectroscopic Characterization

A combination of analytical techniques is essential to unambiguously determine the structure, bonding, and properties of newly synthesized nickel acetate-derived complexes.

Caption: Experimental workflow for synthesis and characterization of a Ni(II) complex.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of coordination complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[12][13]

| Parameter | Ni(CH₃CO₂)₂·4H₂O | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1][6] |

| a (Å) | 4.764 - 4.8319 | [1][6] |

| b (Å) | 11.771 - 11.900 | [1][6] |

| c (Å) | 8.425 - 8.5531 | [1][6] |

| β (°) | 93.6 | [1] |

| Z | 2 | [1][6] |

Vibrational (Infrared) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for probing the coordination mode of the acetate ligand. The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻) are sensitive to its environment. The separation between these two bands (Δν = νₐₛ - νₛ) is particularly diagnostic.[10]

| Coordination Mode | Δν (νₐₛ - νₛ) in cm⁻¹ | Rationale |

| Ionic (e.g., NaOAc) | ~164 | Reference for free ion. |

| Monodentate | > 200 | Increased C=O double bond character, νₐₛ increases and νₛ decreases. |

| Bidentate Chelating | < 100 | Both oxygens are coordinated, decreasing the O-C-O bond angle and Δν. |

| Bidentate Bridging | ~140-180 | Closer to the ionic value as the coordination is more symmetric. |

Electronic (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides insights into the electronic structure and coordination geometry of the Ni(II) ion. For high-spin, octahedral Ni(II) complexes (d⁸ configuration), three spin-allowed d-d transitions are typically observed, corresponding to excitations from the ³A₂g ground state.

| Transition | Typical Energy Range (cm⁻¹) | Color |

| ³A₂g → ³T₂g (ν₁) | 7,000 - 13,000 | NIR |

| ³A₂g → ³T₁g(F) (ν₂) | 11,000 - 20,000 | Visible |

| ³A₂g → ³T₁g(P) (ν₃) | 19,000 - 27,000 | Visible/UV |

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition pathway of nickel complexes. For this compound, decomposition in air occurs in distinct steps:

-

Dehydration: Loss of the four water molecules, typically starting around 80-100°C and completing by ~160°C.[7][14]

-

Decomposition of Anhydrous Acetate: The anhydrous salt decomposes at higher temperatures (~250-370°C).[7][14] This process is complex and can yield various products depending on the atmosphere, including nickel carbonate, nickel carbide (Ni₃C), metallic nickel, and nickel oxide (NiO).[7][14]

-

Final Product: The ultimate product upon complete decomposition in air at high temperatures (~500°C) is typically nickel(II) oxide (NiO).[7]

Applications in Research and Development

The rich coordination chemistry of nickel acetate lends itself to a wide range of applications, from industrial catalysis to the development of new therapeutic agents.

Homogeneous Catalysis

Nickel acetate is a precursor for numerous highly effective catalysts. Nickel-based catalysts are often a more economical and sustainable alternative to those based on precious metals like palladium.[15]

-

Cross-Coupling Reactions: Nickel catalysts are widely employed in fundamental carbon-carbon bond-forming reactions such as Suzuki, Heck, and Sonogashira couplings, which are cornerstones of pharmaceutical and agrochemical synthesis.[8][15]

-

Polymerization and Oligomerization: Nickel complexes catalyze the oligomerization of ethylene (B1197577) and the polymerization of other olefins.[16][17]

-

Hydrogenation: Nickel catalysts are used in hydrogenation reactions, converting unsaturated organic compounds to their saturated analogues.[15][16]

Caption: Simplified catalytic cycle for a Ni-catalyzed cross-coupling reaction.

Materials Science

Nickel acetate serves as a precursor for the synthesis of advanced nickel-based materials.

-

Nickel Oxide (NiO) Nanoparticles: Thermal decomposition of nickel acetate is a common method to produce phase-pure NiO nanoparticles.[18][19] These nanoparticles have applications in catalysis, batteries, and sensors.

-

Coordination Polymers and MOFs: It is used to construct metal-organic frameworks (MOFs) and coordination polymers, materials with high porosity and potential applications in gas storage and separation.[20]

Bioinorganic Chemistry and Drug Development

The biological roles of nickel and the therapeutic potential of its complexes are areas of active research.[21]

-

Enzyme Mimics: Nickel is the active center in several enzymes, such as urease.[22][23] Synthetic nickel complexes are studied as models to understand the mechanisms of these enzymes.

-

Antimicrobial and Antifungal Agents: Numerous nickel(II) complexes, particularly those with Schiff base or heterocyclic ligands, have demonstrated significant in vitro activity against various bacterial and fungal strains.[21][22]

-

Anticancer Properties: Certain nickel complexes have shown potential as anticancer agents, with research focusing on their ability to interact with and cleave DNA or inhibit key cellular processes.[21][23][24] The development of nickel-based drugs requires careful consideration of the inherent toxicity of nickel salts.[1][21]

Conclusion

Nickel(II) acetate is a cornerstone compound in inorganic synthesis, providing an accessible entry point to a vast and varied landscape of coordination chemistry. Its ability to form complexes with different nuclearities, geometries, and ligand sets, combined with the multiple coordination modes of the acetate ligand itself, makes it an endlessly fascinating subject of study. For researchers in catalysis, materials science, and drug development, a thorough understanding of the principles outlined in this guide—from synthesis and characterization to the targeted application of its derivative complexes—is fundamental to innovation and discovery. The continued exploration of nickel acetate's coordination chemistry promises to yield novel compounds with tailored properties to address contemporary scientific and technological challenges.

References

- 1. Nickel(II) acetate - Wikipedia [en.wikipedia.org]

- 2. Buy Nickel(II) acetate hydrate [smolecule.com]

- 3. NICKEL ACETATE - Ataman Kimya [atamanchemicals.com]

- 4. byjus.com [byjus.com]

- 5. Nickel Acetate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 6. researchgate.net [researchgate.net]

- 7. akjournals.com [akjournals.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 16. nbinno.com [nbinno.com]

- 17. Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of nickel oxide nanoparticles using nickel acetate and poly(vinyl acetate) precursor [inis.iaea.org]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Structural and Thermal Investigations of Co(II) and Ni(II) Coordination Polymers Based on biphenyl-4,4′-dioxydiacetate Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemistryjournal.net [chemistryjournal.net]

- 22. austinpublishinggroup.com [austinpublishinggroup.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis, structure and biological activity of nickel(II) complexes with mefenamato and nitrogen-donor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of Nickel Acetate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling instructions for nickel acetate (B1210297) tetrahydrate, a compound frequently utilized in research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing health risks associated with this chemical.

Chemical and Physical Properties

Nickel acetate tetrahydrate is a green, crystalline solid with a faint acetic acid odor. It is soluble in water and is a moderately water-soluble crystalline nickel source that decomposes to nickel oxide upon heating.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | Ni(CH₃COO)₂·4H₂O |

| Molecular Weight | 248.84 g/mol |

| Appearance | Green crystalline solid |

| Odor | Slight vinegar-like |

| Solubility in Water | 17 g/100 mL at 20°C |

| Density | 1.744 g/cm³ |

| Melting Point | Decomposes before melting |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and is a known carcinogen and reproductive toxin.[1] It can also cause skin and respiratory sensitization.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Carcinogenicity | 1A | H350: May cause cancer |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Nitrile or neoprene gloves. |

| Skin and Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for dusts and mists should be used, especially when engineering controls are not sufficient or during spill cleanup. |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid Dust Formation: Take care to avoid the generation of dust. Use wet cleaning methods for any spills.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where this chemical is used or stored.

Storage

-

Container: Store in a tightly closed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[2]

First Aid Measures

In case of exposure, immediate medical attention is required.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation or a rash develops, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Experimental Protocols

Protocol for Neutralization and Disposal of this compound Waste

This protocol details the chemical remediation of aqueous nickel(II) waste through precipitation as nickel(II) hydroxide (B78521).

Materials:

-

Aqueous waste solution containing this compound

-

1M Sodium Hydroxide (NaOH) solution

-

pH paper or a pH meter

-

Large beaker

-

Stirring rod

-

Vacuum filtration apparatus (Buchner funnel, filter flask, filter paper, vacuum source)

-

Spatula

-

Weighing boat

-

Designated hazardous waste container for solid nickel waste

-

Designated container for the treated liquid waste

Procedure:

-

Preparation: Ensure all necessary PPE is worn. Perform the procedure in a well-ventilated chemical fume hood.

-

Precipitation:

-

Carefully measure the volume of the nickel acetate waste solution.

-

Slowly add 1M NaOH solution to the waste while gently stirring. The nickel(II) ions will begin to precipitate as a green solid (nickel(II) hydroxide).

-

Continuously monitor the pH of the solution using pH paper or a pH meter. Continue adding NaOH until the pH of the solution reaches and is stable at 11.[3]

-

-

Settling:

-

Allow the mixture to stand undisturbed for at least 10 minutes to allow the nickel hydroxide precipitate to settle.[3]

-

-

Decantation:

-

Carefully decant the supernatant (the clear liquid) into a separate large beaker, being careful not to disturb the solid precipitate.

-

The decanted liquid should be tested for residual nickel content to ensure it meets local disposal regulations before being neutralized to a pH between 6 and 8 and discharged to the sanitary sewer, or collected as hazardous waste if required.

-

-

Filtration:

-

Set up the vacuum filtration apparatus.

-

Wet the filter paper with a small amount of deionized water to ensure a good seal.

-

Turn on the vacuum source.

-

Slowly pour the remaining slurry containing the nickel hydroxide precipitate into the center of the Buchner funnel.

-

Rinse the original beaker with a small amount of deionized water and pour this rinsing into the funnel to ensure all the precipitate is collected.

-

Leave the vacuum on for a few minutes to air-dry the solid precipitate on the filter paper.

-

-

Collection and Disposal of Solid Waste:

-

Turn off the vacuum source and carefully disconnect the filter flask.

-

Remove the Buchner funnel and place it upside down on a clean, dry surface. The filter paper with the nickel hydroxide precipitate should fall out.

-

Using a spatula, carefully scrape the solid nickel hydroxide from the filter paper into a pre-weighed and labeled weighing boat.

-

Allow the solid to air-dry completely in a designated, well-ventilated area (such as within the fume hood).

-

Once dry, weigh the solid and transfer it to a designated, sealed, and properly labeled hazardous waste container for solid nickel compounds.

-

-

Disposal of Liquid Waste:

-

The filtrate collected in the filter flask should be combined with the decanted supernatant.

-

Test the combined liquid for residual nickel concentration. If it meets local discharge limits, neutralize the pH to between 6 and 8 and dispose of it down the sanitary sewer with copious amounts of water. If it does not meet the limits, it must be collected as hazardous aqueous waste.

-

Protocol for Spill Cleanup and Neutralization

This protocol should be followed in the event of a solid this compound spill.

Materials:

-

Full PPE (as specified in Table 3)

-

Spill containment materials (e.g., absorbent pads, sand)

-

Scoop or dustpan and brush

-

Sealable plastic bags or a designated hazardous waste container

-

1M Sodium Hydroxide (NaOH) solution (for neutralization of collected material)

-

Large plastic container for neutralization

Procedure:

-

Evacuation and Notification: Evacuate all non-essential personnel from the immediate spill area. Notify the laboratory supervisor and the institutional safety office.

-

Containment: If it is safe to do so, prevent the spill from spreading by using spill containment materials to create a barrier around the spill.

-

Collection:

-

Carefully scoop or sweep up the spilled solid material. Avoid creating dust. If a HEPA-filtered vacuum is available and approved for this type of material, it can be used.

-

Place the collected material into a labeled, sealable plastic bag or a designated hazardous waste container.

-

-

Decontamination of the Spill Area:

-

Wipe the spill area with a damp cloth or paper towels to remove any remaining residue.

-

Place the used cleaning materials into the same hazardous waste container as the collected spill.

-

-

Neutralization of Collected Spill Material (to be performed in a fume hood):

-

The collected solid spill can be treated using a similar precipitation method as the waste disposal protocol.

-

Carefully add the collected solid to a large plastic container.

-

Slowly add water to dissolve the nickel acetate.

-

Gradually add 1M NaOH solution while stirring until the pH of the resulting slurry is 11.

-

The resulting nickel hydroxide precipitate should be collected by filtration as described in the waste disposal protocol (Section 6.1, steps 5 and 6) and disposed of as solid hazardous waste.

-

The remaining liquid should be handled as described in the waste disposal protocol (Section 6.1, step 7).

-

Mechanisms of Toxicity and Signaling Pathways

The toxicity of nickel compounds, including this compound, is complex and involves multiple cellular and molecular mechanisms. A primary mechanism of nickel-induced damage is the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent damage to DNA, proteins, and lipids. Nickel can also interfere with DNA repair mechanisms and activate certain signaling pathways, contributing to its carcinogenic effects.

Caption: Logical workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols: Nickel Acetate Tetrahydrate as a Catalyst in Suzuki Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals